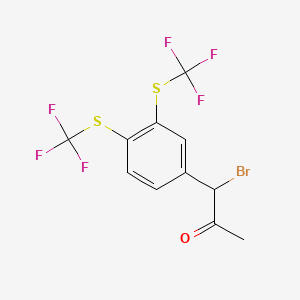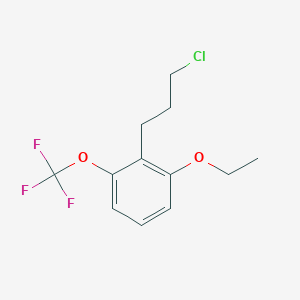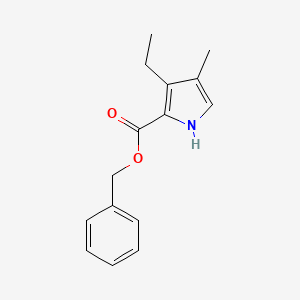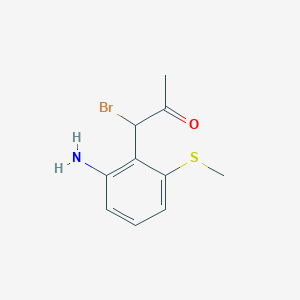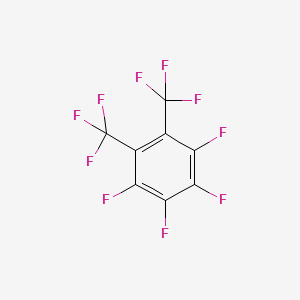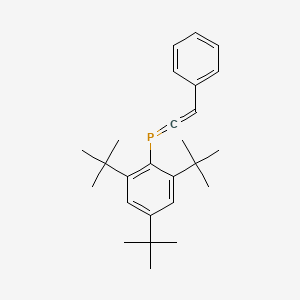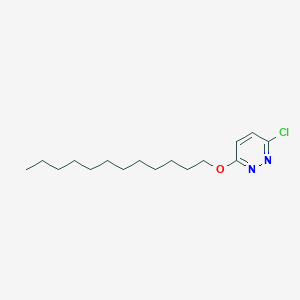
Pyridazine, 3-chloro-6-(dodecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 3-chloro-6-(dodecyloxy)- is a derivative of pyridazine, a heterocyclic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms This compound is notable for its unique structural features, which include a chlorine atom at the third position and a dodecyloxy group at the sixth position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyridazine derivatives is the inverse electron demand Diels-Alder reaction between tetrazines and silyl enol ethers
Industrial Production Methods
Industrial production of pyridazine derivatives often employs scalable and efficient synthetic routes. The use of metal-catalyzed cyclizations and annulations, such as copper-promoted cyclizations of unsaturated hydrazones, can provide high yields and functional group tolerance . These methods are advantageous for large-scale production due to their efficiency and compatibility with various functional groups.
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 3-chloro-6-(dodecyloxy)- can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by various nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridazine ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The pyridazine ring can engage in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Cycloaddition: Lewis acids like aluminum chloride can catalyze cycloaddition reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation can produce pyridazine N-oxides.
Scientific Research Applications
Pyridazine, 3-chloro-6-(dodecyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pyridazine, 3-chloro-6-(dodecyloxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is crucial for platelet aggregation . The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in the ring.
Pyridazinone: A derivative with a keto group at the third position.
Pyrimidine: A similar heterocycle with nitrogen atoms at positions 1 and 3.
Uniqueness
Pyridazine, 3-chloro-6-(dodecyloxy)- is unique due to the presence of both a chlorine atom and a long alkoxy chain. These modifications can significantly alter its physicochemical properties, such as solubility and reactivity, compared to other pyridazine derivatives . The dodecyloxy group, in particular, may enhance its potential for applications in drug delivery and material science.
Properties
CAS No. |
92873-42-2 |
|---|---|
Molecular Formula |
C16H27ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
3-chloro-6-dodecoxypyridazine |
InChI |
InChI=1S/C16H27ClN2O/c1-2-3-4-5-6-7-8-9-10-11-14-20-16-13-12-15(17)18-19-16/h12-13H,2-11,14H2,1H3 |
InChI Key |
HMBQIGCADGHYBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


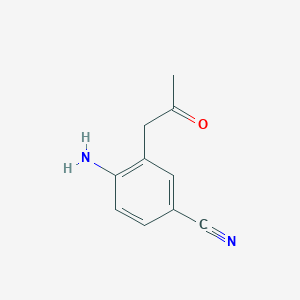
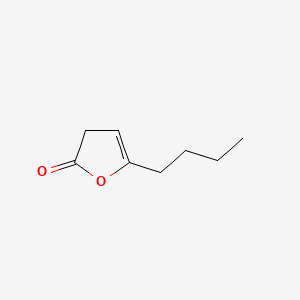
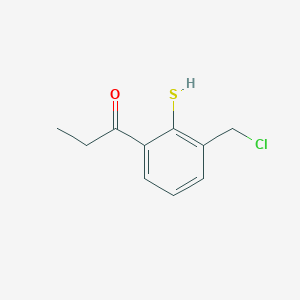
![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14069991.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide](/img/structure/B14069995.png)

![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)
